ML2-SA1

TRPML2 Selectivity Chemical Biology Ion Channel Pharmacology

ML2-SA1 (EVP-22) is a first-in-class, synthetic organic small molecule identified as a potent and highly selective agonist for the Transient Receptor Potential Mucolipin 2 (TRPML2) cation channel. Unlike pan-agonists that target all three TRPML isoforms (TRPML1, 2, and 3), ML2-SA1 is specifically designed to selectively activate TRPML2, which is predominantly expressed in immune cells.

Molecular Formula C14H13Cl2NO
Molecular Weight 282.2 g/mol
Cat. No. B1193334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML2-SA1
SynonymsML2-SA1
Molecular FormulaC14H13Cl2NO
Molecular Weight282.2 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2ON=C3C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C14H13Cl2NO/c15-9-2-1-3-10(16)12(9)13-11-7-4-5-8(6-7)14(11)18-17-13/h1-3,7-8,11,14H,4-6H2
InChIKeyNBXVMFMMTKYFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procuring ML2-SA1 for TRPML2 Research: A Baseline Product Overview


ML2-SA1 (EVP-22) is a first-in-class, synthetic organic small molecule identified as a potent and highly selective agonist for the Transient Receptor Potential Mucolipin 2 (TRPML2) cation channel [1]. Unlike pan-agonists that target all three TRPML isoforms (TRPML1, 2, and 3), ML2-SA1 is specifically designed to selectively activate TRPML2, which is predominantly expressed in immune cells [2]. This compound has been instrumental in elucidating the role of TRPML2 in endolysosomal trafficking, chemokine secretion, and macrophage migration [1]. Its unique selectivity profile makes it an indispensable chemical tool for dissecting TRPML2-specific biology, which cannot be achieved with broader-spectrum agonists.

Why Standard TRPML Agonists Cannot Substitute for ML2-SA1 in TRPML2-Specific Studies


Substituting ML2-SA1 with general TRPML agonists like ML-SA1 or MK6-83 is scientifically invalid for TRPML2-targeted experiments. These in-class compounds are pan-agonists, activating all three TRPML channels (TRPML1, 2, and 3) with varying potencies [1]. Using a non-selective agonist confounds the interpretation of results, as any observed physiological effect could stem from the activation of TRPML1 or TRPML3, which are ubiquitously expressed and govern fundamental processes like autophagy and lysosomal exocytosis [2]. ML2-SA1's unique selectivity for TRPML2 over TRPML1 and TRPML3 is a prerequisite for experiments requiring unambiguous, isoform-specific channel activation, making generic substitution a direct source of experimental artifacts and false conclusions.

Quantitative Evidence for ML2-SA1: Differentiating Procurement Specifications


Isoform Selectivity: ML2-SA1 vs. Pan-Agonist ML-SA1

ML2-SA1 exhibits absolute selectivity for TRPML2 over the related isoforms TRPML1 and TRPML3. In a direct head-to-head comparison within the same study, application of 10 μM ML2-SA1 elicited robust currents in cells expressing mTRPML2 but produced no detectable current in cells expressing mTRPML1 or mTRPML3. In stark contrast, the pan-agonist ML-SA1 at an identical concentration (10 μM) activated all three isoforms, confirming its non-selective nature [1]. This differentiation is critical for experimental designs where isoform-specific readouts are necessary.

TRPML2 Selectivity Chemical Biology Ion Channel Pharmacology

Potency for Human vs. Mouse TRPML2: Species-Specific EC50 Differences

ML2-SA1 demonstrates differential nanomolar potency for human and mouse TRPML2. The calculated EC50 for human TRPML2 is 1.24 ± 0.12 μM, while mouse TRPML2 requires a nearly twofold higher concentration with an EC50 of 2.38 ± 0.01 μM [1]. This species-specificity is a crucial parameter for translational study design, ensuring appropriate concentration selection for in vitro human cell models versus in vivo mouse experiments. By contrast, the pan-agonist ML-SA1 has reported EC50 values for TRPML1 that are 8- to 12-fold higher in human cells, indicating a fundamentally different potency profile [2].

Species-Specific Potency Dose-Response Translational Pharmacology

Functional Selectivity in a Native Biological Context: Chemokine (CCL2) Release

The functional consequence of isoform-selectivity is proven in a native macrophage model. Treatment of wild-type bone marrow-derived macrophages (BMDMΦ) with ML2-SA1 significantly increases the secretion of the chemokine CCL2 upon lipopolysaccharide (LPS) stimulation. This effect was absent in BMDMΦ from TRPML2-knockout (TRPML2-/-) mice, where ML2-SA1 failed to augment CCL2 release [1]. A non-selective agonist like ML-SA1 could not provide this proof of specificity, as its activation of TRPML1 and TRPML3 in the same cells would obscure any sole contribution of TRPML2 to the secretory pathway.

Macrophage Biology Chemokine Trafficking Innate Immunity

Absence of Activity on Related Two-Pore Channels (TPCs)

ML2-SA1's selectivity extends beyond the TRPML family to other endolysosomal cation channels. In endolysosomal patch-clamp experiments, 10 μM ML2-SA1 did not elicit any detectable current in cells expressing human TPC1 or TPC2, while the endogenous agonist PI(3,5)P2 (1 μM) served as a positive control to confirm channel functionality [1]. In parallel, the pan-agonist ML-SA1 has been shown to activate multiple TRP channels, potentially complicating cellular response patterns [2]. This negative data against TPCs constitutes a critical piece of evidence for ML2-SA1's clean on-target profile.

Endolysosomal Ion Channels TPC1/TPC2 Counter-Screening

An Unconventional Gating Mechanism Divergent from Other TRPML Agonists

A recent high-resolution cryo-electron microscopy (cryo-EM) study has provided a structural rationale for ML2-SA1's unique pharmacology. Unlike ML-SA1 or the natural ligand PI(3,5)P2, which require a π-to-α transition in the S6 helix for full channel activation, ML2-SA1 binding allosterically stabilizes a distinct open state that bypasses this canonical gating mechanism [1]. This molecular-level differentiation explains ML2-SA1's absolute selectivity, as the S5 helix of TRPML1 is unable to support this alternative activation mode unless mutated to its TRPML2 counterpart [1]. This structural insight confirms ML2-SA1 as a mechanistically novel agonist rather than a simple 'me-too' analog.

Cryo-EM Structure Ion Channel Gating Allosteric Modulation

Principled Scientific Applications for ML2-SA1 Based on Verified Quantitative Evidence


Dissecting the Role of TRPML2 in Immune Cell Chemokine Secretion Pathways

ML2-SA1 is the only suitable probe for selectively activating TRPML2 to study its role in chemokine trafficking. Evidence shows it directly stimulates CCL2 release from LPS-activated wild-type macrophages, an effect lost in TRPML2-knockout cells [1]. This verifies its on-target function in primary cells. Using a non-selective agonist like ML-SA1 would co-activate TRPML1, which is strongly linked to lysosomal secretion and autophagy, thereby confounding the analysis of the specific TRPML2-dependent route from early/recycling endosomes.

Screening for TRPML2-Mediated Antiviral Host-Directed Therapies

The compound has demonstrated a proof-of-concept for TRPML2 as an antiviral target. Treatment with ML2-SA1 significantly impairs replication of Zika virus (ZIKV), reducing levels of intracellular genomes and released virus particles [2]. This activity stems from its negative impact on late-stage viral genome replication, not from increased lysosomal degradation. ML2-SA1's clean profile against TPCs [1] bolsters confidence that the antiviral effect is attributable to TRPML2 modulation, making it a superior starting point for medicinal chemistry versus a less selective scaffold.

Investigating TRPML2 Gating Mechanisms through Structural Biology

ML2-SA1's unique binding mode, which stabilizes a non-canonical open state of human TRPML2 [3], makes it an essential ligand for structural and biophysical studies. It is specifically required to trap the channel in a conformation that is not accessible with other known agonists like ML-SA1 or PI(3,5)P2. Mutagenesis studies confirm that the S5 helix of TRPML2 is a key determinant for this distinct activation mechanism, a feature that cannot be probed with generic agonists.

Validating TRPML2 as a Pharmacological Target in Murine Disease Models

Planning in vivo experiments necessitates the precise species-specific potency data provided for ML2-SA1 (mouse EC50: 2.38 μM) [1]. Researchers can use this quantitative benchmark to design dosing regimens and interpret target engagement in mouse models, a critical step that generic agonists cannot fulfill due to their undefined or overlapping isoform potencies on the murine targets. The lack of activity on mouse TRPML1/3 eliminates the confounding contribution of these channels to any in vivo phenotype.

Quote Request

Request a Quote for ML2-SA1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.